molecular formula C14H13NO2 B1488857 1-cinnamyl-1H-pyrrole-3-carboxylic acid CAS No. 1563997-92-1

1-cinnamyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1488857
CAS No.: 1563997-92-1
M. Wt: 227.26 g/mol
InChI Key: WOCUDPSJLRUDDY-QPJJXVBHSA-N
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Description

1-cinnamyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The cinnamyl group attached to the pyrrole ring adds a phenylpropene moiety, which can influence the compound’s reactivity and properties.

Biochemical Analysis

Biochemical Properties

1-cinnamyl-1H-pyrrole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be useful in the synthesis of cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones . The compound is also utilized for the preparation of a poly(pyrrole-3-carboxylic acid) modified pencil graphite electrode, which is used in the determination of serotonin in blood serum and urine samples . These interactions highlight the compound’s versatility and importance in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of biologically active structures, such as cholecystokinin antagonists and benzopyran antihypertensives, suggests that it may affect cellular signaling pathways related to these molecules . Additionally, its use in the determination of serotonin levels indicates a potential impact on neurotransmitter regulation and related cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. The compound’s structure allows it to bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, its role in the synthesis of cholecystokinin antagonists and benzopyran antihypertensives suggests that it may inhibit or activate enzymes involved in these pathways . Furthermore, the compound’s use in serotonin determination indicates that it may interact with proteins involved in neurotransmitter regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is stable under certain conditions, but it may degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have observed changes in cellular responses to the compound over extended periods, highlighting the importance of temporal effects in its biochemical analysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has shown that the compound exhibits threshold effects, with specific dosages required to achieve desired biochemical outcomes . At higher doses, the compound may exhibit toxic or adverse effects, emphasizing the need for careful dosage management in experimental settings . These findings underscore the importance of dosage considerations in the compound’s biochemical analysis.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active molecules . The compound’s role in the synthesis of cholecystokinin antagonists and benzopyran antihypertensives suggests its involvement in metabolic pathways related to these molecules . Additionally, its impact on metabolic flux and metabolite levels highlights its significance in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within cells, affecting its overall biochemical impact . Understanding the transport and distribution mechanisms of the compound is essential for its effective application in biochemical research.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms influence the compound’s interactions with biomolecules and its overall biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cinnamyl-1H-pyrrole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of pyrrole with cinnamyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then subjected to carboxylation using carbon dioxide in the presence of a catalyst like palladium on carbon (Pd/C) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-cinnamyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where substituents like halogens or alkyl groups can be introduced using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated pyrrole derivatives.

Scientific Research Applications

1-cinnamyl-1H-pyrrole-3-carboxylic acid has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a benzyl group instead of a cinnamyl group.

    1-phenyl-1H-pyrrole-3-carboxylic acid: Contains a phenyl group instead of a cinnamyl group.

    1-allyl-1H-pyrrole-3-carboxylic acid: Features an allyl group instead of a cinnamyl group.

Uniqueness

1-cinnamyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of the cinnamyl group, which can influence its reactivity, binding affinity, and biological activity. The extended conjugation provided by the cinnamyl group can enhance the compound’s stability and interaction with various molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(17)13-8-10-15(11-13)9-4-7-12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,16,17)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCUDPSJLRUDDY-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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